1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one
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Overview
Description
4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl-: is a heterocyclic compound that belongs to the imidazolidinone class Imidazolidinones are five-membered ring structures containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-imidazolidinone derivatives typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method allows for the formation of the imidazolidinone ring with various substituents.
Industrial Production Methods: Industrial production of 4-imidazolidinone derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. For example, nickel-catalyzed cyclization reactions have been reported to produce imidazolidinones with good yields .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy, diethyl, and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized imidazolidinones, reduced imidazolidinones, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 4-Imidazolidinone derivatives are used as catalysts in organic synthesis. They facilitate various reactions, including asymmetric synthesis and cycloaddition reactions .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors and their role in metabolic pathways .
Medicine: Some 4-imidazolidinone derivatives have shown promise as pharmaceutical agents, particularly in the treatment of bacterial infections and as anti-inflammatory agents .
Industry: In the industrial sector, these compounds are used in the production of polymers, resins, and other materials due to their stability and reactivity .
Mechanism of Action
The mechanism of action of 4-imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- involves its interaction with specific molecular targets. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitates various chemical reactions . This iminium activation is a key pathway through which the compound exerts its catalytic effects.
Comparison with Similar Compounds
2-Imidazolidinone: A cyclic derivative of urea, used as a polar solvent and Lewis base.
Imidazolones: Oxo derivatives of imidazoline, used in various applications including herbicides.
Uniqueness: 4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable iminium ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C11H22N2O2/c1-6-10(4)9(14)12-11(5,7-2)13(10)15-8-3/h6-8H2,1-5H3,(H,12,14) |
InChI Key |
PIBGOCSBCHIFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(N1OCC)(C)CC)C |
Origin of Product |
United States |
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